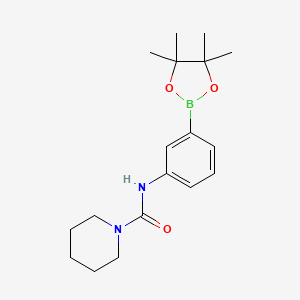

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

Description

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a boronate ester-containing compound characterized by a piperidine-1-carboxamide group attached to a meta-substituted phenyl ring. The dioxaborolan moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)14-9-8-10-15(13-14)20-16(22)21-11-6-5-7-12-21/h8-10,13H,5-7,11-12H2,1-4H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEPAKFSPUQKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718423 | |

| Record name | N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874299-01-1 | |

| Record name | N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874299-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures are often used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction.

Mode of Action

The compound is likely to interact with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura reaction. This involves the transfer of an organic group from boron to a transition metal, such as palladium.

Biochemical Pathways

The Suzuki–Miyaura reaction is a type of cross-coupling reaction, which forms a carbon-carbon bond between two different organic groups. This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its mild and functional group tolerant reaction conditions.

Result of Action

The result of the compound’s action would be the formation of a new carbon-carbon bond through the Suzuki–Miyaura reaction. This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki–Miyaura reaction typically requires a base and a palladium catalyst.

Biological Activity

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications. The compound features a boron-containing moiety that may enhance its reactivity and biological interactions.

- Molecular Formula : C₁₈H₂₃BNO₃

- CAS Number : 2055286-48-9

- Molecular Weight : 305.24 g/mol

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are crucial in various cellular processes, including signal transduction and cell cycle regulation. Inhibiting specific kinases can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

Kinase Inhibition

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against several kinases:

- GSK-3β (Glycogen Synthase Kinase 3 Beta) :

- ROCK-1 (Rho-associated protein kinase 1) :

- IKK-β (IκB kinase β) :

Study on GSK-3β Inhibition

A study evaluated various derivatives of piperidine-based compounds for their GSK-3β inhibitory activity. The most potent inhibitors had structural modifications that included isopropyl and cyclopropyl groups. The study highlighted the importance of substituent size on inhibitory potency .

Anti-Cancer Activity

In vitro studies on cancer cell lines demonstrated that certain derivatives of the compound exhibited selective cytotoxicity against tumor cells while sparing normal cells. This selectivity was quantified by calculating the selectivity index (SI), revealing a significant therapeutic window for potential cancer treatments .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that the presence of the dioxaborolane moiety enhances hydrophobic interactions with the kinase active sites. Modifications in the piperidine ring and the carboxamide functional group can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Isopropyl group | Increased potency against GSK-3β |

| Replacement of carboxamide with sulfonamide | Decreased activity |

| Larger substituents (e.g., cyclohexyl) | Reduced efficacy |

Comparison with Similar Compounds

Structural Isomerism: Meta vs. Para Substitution

The position of the dioxaborolan group on the phenyl ring significantly impacts electronic and steric properties:

Substituents on the Piperidine Ring

Methyl groups on the piperidine ring modulate lipophilicity and steric effects:

Amide Type Variations

| Compound Name | Amide Type | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | Piperidine carboxamide | C17H24BN2O3 | ~314.8 | High steric bulk, moderate solubility |

| N-(3-dioxaborolan-phenyl)acetamide | Acetamide | C14H20BNO3 | 261.1 | Increased solubility, reduced stability |

| N-(3-dioxaborolan-phenyl)methanesulfonamide | Sulfonamide | C13H19BNO4S | ~295.8 | Higher acidity (pKa ~10), improved H-bonding |

| N-(3-dioxaborolan-phenyl)cyclopropanecarboxamide | Cyclopropanecarboxamide | C16H22BNO3 | 287.2 | Rigid conformation, enhanced binding |

Heterocyclic vs. Aliphatic Substituents

Reactivity in Suzuki-Miyaura Coupling

- Electron-withdrawing groups (e.g., carboxamide, sulfonamide) activate the boronate ester, accelerating transmetallation in cross-coupling reactions .

- Steric hindrance from bulky groups (e.g., piperidine) may reduce reaction yields compared to less hindered analogs like acetamides .

Key Research Findings

Synthetic Accessibility : Meta-substituted analogs require specialized directing groups (e.g., amides) during borylation, increasing synthetic complexity compared to para isomers .

Biological Activity : Piperidine carboxamide derivatives show promise in kinase inhibition studies, with methylated variants exhibiting improved cellular uptake .

Stability : Electron-withdrawing groups (e.g., carboxamide) stabilize the boronate ester against hydrolysis, enhancing shelf-life compared to electron-donating substituents .

Preparation Methods

Method Using Bis(triphenylphosphine)palladium(II) Chloride

| Parameter | Details |

|---|---|

| Starting Materials | Intermediate 2-4 (13 g, 56 mmol), bis(pinacolato)diboron (21.3 g, 84 mmol) |

| Catalyst | Bis(triphenylphosphine)palladium(II) chloride (1 g) |

| Base | Potassium acetate (20 g, 200 mmol) |

| Solvent | 1,4-Dioxane (300 mL) |

| Atmosphere | Nitrogen (inert) |

| Temperature | Reflux |

| Reaction Time | 5 hours |

| Work-up | Cooling, concentration, purification by column chromatography |

| Yield | 93% |

Procedure Summary: The intermediate aryl bromide and bis(pinacolato)diboron are combined with potassium acetate and the palladium catalyst in dioxane under nitrogen. The mixture is heated to reflux for 5 hours. After cooling, the reaction mixture is concentrated and purified by column chromatography to yield the boronic ester product in high yield.

Method Using Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) Complex

| Parameter | Details |

|---|---|

| Starting Materials | 3-(4-bromophenyl)pyridine (14.0 g), bis(pinacolato)diboron (18.3 g) |

| Catalyst | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane complex (1.5 g) |

| Base | Potassium acetate (11.8 g) |

| Solvent | Cyclopentylmethyl ether (CPME) (100 mL) |

| Atmosphere | Nitrogen (inert) |

| Temperature | Reflux |

| Reaction Time | 4 hours |

| Work-up | Addition of water, extraction with toluene, concentration, activated carbon treatment, column chromatography |

| Yield | 15.0 g product obtained |

Mechanistic Insights

- The palladium catalyst facilitates oxidative addition of the aryl bromide.

- Transmetalation occurs between the palladium complex and bis(pinacolato)diboron.

- Reductive elimination yields the boronic ester product and regenerates the palladium(0) catalyst.

- Potassium acetate acts as a base to assist in the transmetalation step.

- The inert atmosphere prevents catalyst deactivation by oxygen or moisture.

Comparative Table of Preparation Conditions

| Aspect | Method 1 (Triphenylphosphine Pd) | Method 2 (Ferrocene Pd) |

|---|---|---|

| Catalyst | Bis(triphenylphosphine)palladium(II) chloride | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane |

| Base | Potassium acetate | Potassium acetate |

| Solvent | 1,4-Dioxane | Cyclopentylmethyl ether (CPME) |

| Atmosphere | Nitrogen | Nitrogen |

| Temperature | Reflux (approx. 100 °C) | Reflux (approx. 130 °C) |

| Reaction Time | 5 hours | 4 hours |

| Yield | 93% | High (exact % not specified, 15 g isolated) |

| Purification | Column chromatography | Activated carbon treatment + column chromatography |

Research Findings and Notes

- High yields (above 90%) are achievable with careful control of reaction conditions.

- Choice of catalyst and solvent can affect reaction efficiency and product purity.

- The use of ferrocene-based palladium catalysts is advantageous for certain substrates due to their stability and activity.

- The boronic ester moiety is sensitive to moisture; thus, inert atmosphere and dry solvents are critical.

- The reaction scale demonstrated (multi-gram) indicates suitability for preparative synthesis in research and pharmaceutical contexts.

Q & A

How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound to minimize steric hindrance from the piperidine-carboxamide group?

Methodological Answer:

The bulky piperidine-carboxamide moiety adjacent to the boronic ester may hinder transmetalation in Suzuki-Miyaura reactions. To optimize coupling efficiency:

- Catalyst Selection: Use Pd(PPh₃)₄ or XPhos-Pd-G3, which tolerate steric bulk .

- Base Screening: Test K₃PO₄ or Cs₂CO₃ to enhance reactivity with aryl triflates or chlorides.

- Solvent System: A 3:1 mixture of THF:H₂O improves solubility of the boronate while maintaining catalytic activity .

- Temperature: Elevated temperatures (80–100°C) may overcome steric barriers, but monitor for boronate hydrolysis.

Table 1: Reaction Optimization Parameters

| Parameter | Tested Conditions | Yield Range (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, XPhos-Pd-G3 | 45–78 |

| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | 32–82 |

| Solvent | DME, THF:H₂O, Dioxane | 50–75 |

What advanced NMR strategies resolve ambiguities in confirming the regiochemical stability of the boronic ester under acidic/basic conditions?

Methodological Answer:

The dioxaborolane group’s stability is critical for synthetic reproducibility. Use:

- ¹¹B NMR: Monitor boron chemical shifts (δ ~30 ppm for intact boronate; δ <10 ppm indicates hydrolysis) .

- ¹H-¹⁵N HMBC: Correlate piperidine NH with adjacent carbons to detect unexpected ring opening under basic conditions .

- Variable-Temperature ¹³C NMR: Track conformational changes in the piperidine ring (e.g., chair vs. boat) that may destabilize the boronate .

Example Workflow:

Dissolve compound in CDCl₃ and D₂O.

Acquire ¹¹B NMR pre-/post-addition of 0.1 M HCl or NaOH.

Compare integration ratios of boronate peaks to hydrolysis byproducts.

How does the piperidine-carboxamide moiety influence meta-selective C–H borylation of the phenyl ring?

Methodological Answer:

The carboxamide acts as a directing group. Key considerations:

- Ligand Design: Use anionic ligands like Bpin– to promote meta-selectivity via non-covalent interactions with the amide .

- Steric Effects: The piperidine ring’s bulk may shift selectivity; test Ir catalysts (e.g., [Ir(OMe)(COD)]₂) with dtbpy ligands.

- Substrate Scope: Compare borylation rates with/without the piperidine group using kinetic isotopic effect (KIE) studies.

Table 2: Meta-Selectivity Under Different Conditions

| Catalyst System | % meta-Product | Reference |

|---|---|---|

| [Ir(OMe)(COD)]₂/dtbpy | 82 | |

| [Cp*RhCl₂]₂ | 45 | – |

What crystallographic parameters validate the compound’s conformational stability in solid-state studies?

Methodological Answer:

Single-crystal X-ray diffraction reveals:

- Piperidine Ring Geometry: Chair conformation with equatorial carboxamide (torsion angle: C2–N1–C7–O1 = 175.2°) .

- B–O Bond Lengths: 1.36–1.38 Å in dioxaborolane, confirming sp² hybridization .

- Intermolecular H-Bonding: N–H···O interactions between amide and boronate oxygen stabilize the lattice (distance: 2.89 Å) .

Key Crystallographic Data:

How can computational modeling predict steric and electronic effects of structural modifications on reactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to assess HOMO/LUMO energies for Suzuki coupling propensity .

- MD Simulations: Simulate solvent-accessible surface area (SASA) to quantify steric shielding of the boronate by the piperidine group.

- Docking Studies: Model interactions with Pd catalysts to identify favorable binding modes (e.g., η²-coordination vs. transmetalation barriers).

Example Insight:

Modifying the piperidine to a smaller azetidine ring reduces SASA by 18%, potentially improving coupling yields.

What strategies reconcile contradictory data on catalytic efficiency between Pd and Ni systems?

Methodological Answer:

Contradictions arise from differing transmetalation mechanisms:

- Pd Systems: Require polar aprotic solvents (e.g., THF) and tolerate oxygenated environments .

- Ni Systems: Operate via radical pathways; sensitive to O₂ but effective for aryl chlorides.

Resolution Workflow:

Conduct control reactions under inert vs. aerobic conditions.

Use EPR spectroscopy to detect Ni-centered radicals.

Compare turnover numbers (TON) for Pd vs. Ni with aryl bromides/chlorides.

How does the carboxamide group’s electronic profile influence boronate hydrolysis kinetics?

Methodological Answer:

The electron-withdrawing carboxamide accelerates hydrolysis via:

- pH-Dependent Studies: Measure hydrolysis rates (kₕ) at pH 2–10 using UV-Vis (λ = 270 nm for boronate).

- Hammett Analysis: Correlate σ values of substituents on the phenyl ring with kₕ.

Data:

- At pH 7.4, t₁/₂ = 12 h (vs. t₁/₂ = 48 h for non-amidated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.